molecular formula C19H19N3O2 B14117970 N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide CAS No. 1170568-71-4

N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide

Cat. No.: B14117970
CAS No.: 1170568-71-4
M. Wt: 321.4 g/mol
InChI Key: YSEBTQPFHGHXBI-UHFFFAOYSA-N
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Description

N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3,4-dimethylbenzyl group and a 4-methylbenzamide group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction between 3,4-dimethylbenzyl hydrazide and a suitable carboxylic acid derivative under acidic or basic conditions can yield the oxadiazole ring.

    Attachment of the Benzamide Group: The 4-methylbenzamide group can be introduced through a coupling reaction. This can be achieved by reacting the oxadiazole intermediate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound can serve as a probe in biological studies to investigate cellular mechanisms and pathways.

    Industrial Applications: It may be utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-chlorobenzamide
  • N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide
  • N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide

Highlighting Uniqueness

N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide stands out due to its specific substitution pattern, which imparts unique physicochemical properties. The presence of both 3,4-dimethylbenzyl and 4-methylbenzamide groups enhances its stability and reactivity, making it a valuable compound for various applications. Its unique structure also allows for selective interactions with biological targets, contributing to its potential as a therapeutic agent.

Properties

CAS No.

1170568-71-4

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-4-methylbenzamide

InChI

InChI=1S/C19H19N3O2/c1-12-4-8-16(9-5-12)18(23)20-19-22-21-17(24-19)11-15-7-6-13(2)14(3)10-15/h4-10H,11H2,1-3H3,(H,20,22,23)

InChI Key

YSEBTQPFHGHXBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC(=C(C=C3)C)C

Origin of Product

United States

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